1,3-Dibromo-2-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-ethynylbenzene is an organic compound that belongs to the class of aromatic halides. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and an ethynyl group at the 2 position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Glaser coupling, to form diynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
1,3-Dibromo-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-ethynylbenzene involves its reactivity towards various chemical reagents. The bromine atoms and the ethynyl group provide sites for electrophilic and nucleophilic attacks, respectively. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution reactions, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
1,3-Dibromo-2-methylbenzene: Contains a methyl group instead of an ethynyl group.
1,3-Dibromo-2-phenylbenzene: Features a phenyl group in place of the ethynyl group.
Uniqueness
1,3-Dibromo-2-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and compounds .
Properties
Molecular Formula |
C8H4Br2 |
---|---|
Molecular Weight |
259.92 g/mol |
IUPAC Name |
1,3-dibromo-2-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |
InChI Key |
GBOFIZJXUDKZMI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.